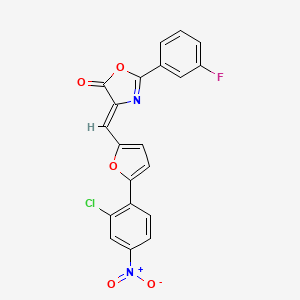
5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid” is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The “propan-2-yl” group (also known as an isopropyl group) and the “carboxylic acid” group are substituents on the triazole ring .
Molecular Structure Analysis
Triazoles have a planar ring structure with alternating single and double bonds, which gives them aromatic character . The isopropyl and carboxylic acid groups would likely project out from this plane .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions, often serving as a scaffold in medicinal chemistry . The presence of the carboxylic acid group could allow for reactions involving deprotonation or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For instance, the presence of the carboxylic acid group suggests that it would be able to form hydrogen bonds .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of propargyl alcohol with azide ion to form 5-(prop-2-yn-1-yl)-1H-1,2,3-triazole, which is then hydrolyzed to form 5-(prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carboxylic acid. The propargyl alcohol is obtained from propene, which is reacted with formaldehyde to form 2-hydroxypropanal, which is then dehydrated to form propargyl alcohol. The azide ion is obtained from sodium azide, which is reacted with sulfuric acid to form hydrazoic acid, which is then reacted with sodium hydroxide to form azide ion.", "Starting Materials": [ "Propene", "Formaldehyde", "Sodium azide", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Propene + Formaldehyde -> 2-Hydroxypropanal", "2-Hydroxypropanal -> Propargyl alcohol + Water", "Sodium azide + Sulfuric acid -> Hydrazoic acid + Sodium sulfate", "Hydrazoic acid + Sodium hydroxide -> Azide ion + Water", "Propargyl alcohol + Azide ion -> 5-(Prop-2-yn-1-yl)-1H-1,2,3-triazole", "5-(Prop-2-yn-1-yl)-1H-1,2,3-triazole + Water + Sodium hydroxide -> 5-(Propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid" ] } | |
Numéro CAS |
862112-06-9 |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



